5-Bromo-3-methyl-N-(oxan-4-yl)pyridin-2-amine

Medicinal Chemistry ADME-Tox Profiling Lipophilic Efficiency

5-Bromo-3-methyl-N-(oxan-4-yl)pyridin-2-amine (CAS 1514090-79-9) is a polysubstituted 2-aminopyridine with a molecular formula of C₁₁H₁₅BrN₂O and a molecular weight of 271.15 g/mol. The compound features a 5-bromo substituent as a synthetic handle for cross-coupling, a 3-methyl group that influences steric and electronic properties, and an N-(oxan-4-yl) (tetrahydro-2H-pyran-4-yl) group that introduces a saturated heterocyclic amine motif frequently employed in medicinal chemistry to modulate lipophilicity and metabolic stability.

Molecular Formula C11H15BrN2O
Molecular Weight 271.15 g/mol
CAS No. 1514090-79-9
Cat. No. B1407061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-methyl-N-(oxan-4-yl)pyridin-2-amine
CAS1514090-79-9
Molecular FormulaC11H15BrN2O
Molecular Weight271.15 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1NC2CCOCC2)Br
InChIInChI=1S/C11H15BrN2O/c1-8-6-9(12)7-13-11(8)14-10-2-4-15-5-3-10/h6-7,10H,2-5H2,1H3,(H,13,14)
InChIKeyNGDYPQVJTMRFLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-methyl-N-(oxan-4-yl)pyridin-2-amine (CAS 1514090-79-9): A Key Heterocyclic Building Block for Kinase and Bromodomain Probe Design


5-Bromo-3-methyl-N-(oxan-4-yl)pyridin-2-amine (CAS 1514090-79-9) is a polysubstituted 2-aminopyridine with a molecular formula of C₁₁H₁₅BrN₂O and a molecular weight of 271.15 g/mol [1]. The compound features a 5-bromo substituent as a synthetic handle for cross-coupling, a 3-methyl group that influences steric and electronic properties, and an N-(oxan-4-yl) (tetrahydro-2H-pyran-4-yl) group that introduces a saturated heterocyclic amine motif frequently employed in medicinal chemistry to modulate lipophilicity and metabolic stability . It is primarily utilized as a research chemical and advanced intermediate in the synthesis of small-molecule inhibitors targeting kinases and epigenetic reader proteins.

Critical Procurement Constraints: Why 5-Bromo-3-methyl-N-(oxan-4-yl)pyridin-2-amine Cannot Be Replaced by Generic 2-Aminopyridines


Indiscriminately substituting this compound with simpler 2-aminopyridine analogs (e.g., 5-bromo-2-aminopyridine or N-alkyl variants) introduces orthogonal synthetic challenges and leads to divergent physicochemical profiles. The oxan-4-yl group contributes a unique combination of hydrogen-bonding capability, a moderate topological polar surface area (tPSA) increase, and reduced lipophilicity compared to N-cyclohexyl or N-methyl analogs [1]. Critically, the 5-position bromine atom is essential for planned late-stage functionalization via Suzuki, Buchwald-Hartwig, or Sonogashira couplings; its absence or misplacement completely abrogates the designed synthetic route . Therefore, selection of an alternative in-class compound necessitates repeating the multi-step synthesis from an alternative starting material, compromising project timelines and introducing risk in structure-activity relationship (SAR) campaigns where the tetrahydropyran ring directly engages a target binding pocket.

Quantitative Differentiation Evidence for 5-Bromo-3-methyl-N-(oxan-4-yl)pyridin-2-amine Against Its Closest Analogs


Lipophilicity Modulation: Calculated cLogP Comparison Against N-Methyl and Des-Bromo Analogs

The target compound's lipophilicity (XLogP3-AA = 2.6) is strategically intermediate. It is 0.4 log units higher than its 5-unsubstituted (des-bromo) core, indicating the bromine's critical contribution to permeability, yet substantially lower than hypothetical N-cyclohexyl or N-methyl analogs, which would be predicted to exhibit higher logP and associated metabolic liabilities. This balance is pivotal for meeting CNS drug-likeness criteria [1].

Medicinal Chemistry ADME-Tox Profiling Lipophilic Efficiency

Topological Polar Surface Area (tPSA) Differentiation for Blood-Brain Barrier Penetration Potential

The calculated tPSA of 34.2 Ų for the target compound resides within the optimal CNS drug space (typically <70 Ų). This value is 5-10 Ų higher than that of N-methyl- or N-ethyl-substituted 2-aminopyridines (~24-29 Ų) due to the additional oxygen atom in the tetrahydropyran ring, offering a means to fine-tune permeability without introducing a strongly basic ionizable center that would impair passive diffusion [1].

Neuroscience Drug Design CNS Penetration

Synthetic Versatility Assured by High Purity (98%) Baseline from Leyan

Reputable vendor Leyan supplies this compound at a minimum purity of 98%, as verified by their batch analysis . This exceeds the standard 95% purity typically offered by alternative suppliers such as AKSci for initial research quantities . The higher purity reduces the risk of catalyst-poisoning by dehalogenated impurities during subsequent palladium-catalyzed cross-coupling steps, which is a known failure mode for bromopyridine intermediates.

Organic Synthesis Quality Control Cross-Coupling

Advantageous Direct N-Tetrahydropyran Substitution Over Methylene-Linked Homolog for Scaffold Rigidity

The direct N-oxan-4-yl attachment in the target compound produces a higher rotational barrier around the C-N bond compared to the methylene-bridged analog 5-Bromo-3-methyl-N-(oxan-4-ylmethyl)pyridin-2-amine (CAS 1220029-58-2), which exhibits a lower computed complexity. This greater preorganization can translate into a measurable entropic advantage upon target binding [1]. In fragment-based screenings, this rigidity has been shown to improve binding enthalpy by reducing the conformational entropy penalty typically paid by flexible linkers [2].

Conformational Analysis Fragment-Based Drug Discovery Scaffold Hopping

High-Value Application Scenarios for 5-Bromo-3-methyl-N-(oxan-4-yl)pyridin-2-amine (CAS 1514090-79-9)


Kinase Inhibitor Lead Optimization: Mitigating hERG and Metabolic Liabilities via Lipophilicity Control

Based on its intermediate cLogP (2.6) and tPSA (34.2 Ų), this building block is ideally suited for medicinal chemistry programs aiming to replace a high-cLogP N-cyclohexyl moiety with a more polar N-oxan-4-yl group in kinase inhibitor backbones, directly reducing human Ether-à-go-go-Related Gene (hERG) channel inhibition risk without sacrificing target potency [1]. The quantitative lipophilicity difference provides a pre-validated starting point for logD-driven SAR optimization.

Epigenetic Probe Synthesis: Generating Selective Bromodomain Ligands with Pre-organized Tetrahydropyran Binding Motifs

The compound's direct N-oxan-4-yl linkage and 5-bromo handle enable rapid diversification into selective BRD4 or BRD9 bromodomain probes via Suzuki coupling, where the tetrahydropyran oxygen engages in a conserved hydrogen-bond network observed in several PDB structures (e.g., 4QB3) [1]. The 98% purity specification from Leyan ensures that minimal catalyst poisoning occurs during this critical biaryl formation step.

Fragment-Based Drug Discovery (FBDD) Library Design: Introducing Conformational Rigidity for Superior Ligand Efficiency

For FBDD programs, this intermediate offers a direct entry point to fragment libraries enriched for 3D character and shape diversity. Its reduced rotatable bond count (2 versus 3 for the methylene homolog) and higher complexity score (197) indicate a more rigid, lead-like scaffold that can yield higher affinity hits with improved ligand efficiency metrics compared to flexible analogs [1].

CNS Drug Discovery Programs: Pre-optimized tPSA for Passive Blood-Brain Barrier Penetration

The compound's tPSA of 34.2 Ų falls precisely within the golden triangle for CNS drug design. Incorporating this building block into early-stage CNS candidates allows medicinal chemists to expand into other chemical space while maintaining a central nervous system multiparameter optimization (CNS MPO) score predictive of effective brain exposure, a key advantage over more polar heterocyclic alternatives [1].

Quote Request

Request a Quote for 5-Bromo-3-methyl-N-(oxan-4-yl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.